SP 600125, negative control

説明

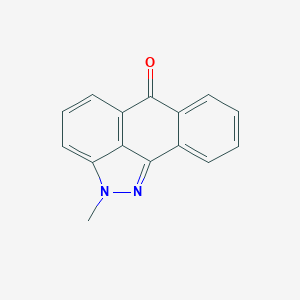

Structure

2D Structure

3D Structure

特性

IUPAC Name |

14-methyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZGYELAMAOARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Negative Controls in Biochemical Pharmacology

The Indispensable Role of Specificity Controls in Modern Kinase Signaling Research

Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central to virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. However, the high degree of homology within the kinase family presents a significant challenge: the development of truly specific inhibitors.

Overview of c-Jun N-terminal Kinase (JNK) Signaling Pathways: Isoforms, Upstream Regulators, and Downstream Effectors

The c-Jun N-terminal kinases (JNKs) are a key group of mitogen-activated protein kinases (MAPKs) that are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and heat shock. pnas.org The JNK signaling cascade plays a critical role in a wide array of cellular processes, from apoptosis and inflammation to cell differentiation and proliferation. nih.govnih.gov

The JNK family comprises three main isoforms—JNK1, JNK2, and JNK3—which are encoded by separate genes. nih.gov Further complexity arises from alternative splicing, leading to at least ten different protein variants. While JNK1 and JNK2 are ubiquitously expressed throughout the body, JNK3 expression is largely restricted to the brain, heart, and testes. This differential expression pattern suggests that the isoforms have distinct physiological roles. Research indicates that despite their structural similarities, the JNK isoforms can have divergent and even opposing functions in cellular processes.

The activation of JNK is a multi-step process involving a cascade of upstream kinases. This typically begins with the activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or MEKK1. These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. plos.org Finally, MKK4 and MKK7 dually phosphorylate JNK on specific threonine and tyrosine residues, leading to its activation.

Once activated, JNK phosphorylates a variety of downstream substrates, thereby propagating the signal. The most well-known substrate, from which JNK derives its name, is the transcription factor c-Jun. pnas.org Phosphorylation of c-Jun enhances its transcriptional activity. Other important downstream targets of JNK include other transcription factors like ATF2, as well as mitochondrial proteins such as Bim and Bad, which are involved in apoptosis. nih.gov

Rationale for Employing Non-Inhibitory Chemical Analogs as Negative Controls in JNK Inhibition Studies

Given the potential for off-target effects with any small molecule inhibitor, a non-inhibitory chemical analog serves as an essential negative control. "JNK Inhibitor II, Negative Control," also known by its chemical name N¹-Methyl-1,9-pyrazoloanthrone, is structurally very similar to the active JNK inhibitor, SP600125. However, due to a subtle chemical modification, its ability to inhibit JNK is drastically reduced. merckmillipore.comselleckchem.com

The rationale for its use is straightforward: if an observed cellular effect is truly mediated by JNK inhibition, it should be present when cells are treated with the active inhibitor (SP600125) but absent or significantly diminished with the negative control. Conversely, if the effect persists with the negative control, it suggests that the observed phenomenon is due to an off-target effect of the chemical scaffold or some other non-specific interaction, rather than direct JNK inhibition.

A prime example of its application is in studies of neuritogenesis. In one study, while the active JNK inhibitor SP600125 was found to enhance neurite outgrowth, the use of JNK Inhibitor II, Negative Control at the same concentration also produced a similar effect. nih.gov This crucial finding indicated that the observed neuritogenesis was not a result of JNK inhibition, but rather an off-target effect of the compound's chemical structure. This underscores the vital role of this negative control in preventing misinterpretation of experimental data.

Detailed Research Findings

The primary utility of JNK Inhibitor II, Negative Control lies in its starkly different inhibitory activity compared to its active counterpart, SP600125. This difference is quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by half.

| Compound | Target Kinase | IC₅₀ | Reference |

| JNK Inhibitor II (SP600125) | JNK1 | 40 nM | merckmillipore.com |

| JNK2 | 40 nM | merckmillipore.com | |

| JNK3 | 90 nM | merckmillipore.com | |

| JNK Inhibitor II, Negative Control | JNK2 | 18 µM (18,000 nM) | merckmillipore.comselleckchem.com |

| JNK3 | 24 µM (24,000 nM) | merckmillipore.comselleckchem.com |

As the table clearly illustrates, the concentration of JNK Inhibitor II, Negative Control required to inhibit JNK2 and JNK3 is several orders of magnitude higher than that of the active inhibitor. This dramatic difference in potency confirms its suitability as a negative control, as at typical experimental concentrations used for SP600125, the negative control will have a negligible effect on JNK activity.

Biochemical and Pharmacological Characterization of Jnk Inhibitor Ii, Negative Control

Structural Analogy to JNK Inhibitor II (SP600125): Implications for Control Mechanism

JNK Inhibitor II, Negative Control, is specifically designed to be structurally analogous to its active counterpart, JNK Inhibitor II (SP600125), while lacking its potent inhibitory activity. The negative control is a methylated analog of SP600125. selleck.co.jpselleckchem.com SP600125 is an anthrapyrazolone that acts as a reversible, ATP-competitive inhibitor of JNK enzymes. merckmillipore.compnas.orgnih.gov Its efficacy stems from its ability to fit into the ATP-binding pocket of the JNK kinases, preventing the phosphorylation of their substrates. nih.govscbt.com

The introduction of a methyl group in the negative control compound is a subtle but critical modification. selleck.co.jpselleckchem.com This alteration is intended to disrupt the high-affinity interaction with the ATP-binding site that characterizes SP600125. The steric hindrance introduced by the methyl group is presumed to decrease the binding affinity of the molecule for JNK kinases significantly. This structural similarity, paired with a dramatic loss of potency, is the cornerstone of its function as a negative control. It allows researchers to treat a parallel set of cells or tissues with a compound that is nearly identical physically and chemically but lacks the specific biological activity, thereby validating that the effects observed with the active inhibitor are due to on-target JNK inhibition.

Differential Kinase Inhibition Profile and Isoform Selectivity of JNK Inhibitor II, Negative Control

The utility of JNK Inhibitor II, Negative Control, is defined by its dramatically reduced potency against JNK isoforms compared to SP600125. This differential inhibition is the key to its function.

The JNK family comprises three main isoforms—JNK1, JNK2, and JNK3—which are encoded by separate genes and can have distinct, sometimes opposing, biological roles. nih.govnih.gov SP600125 is a potent, pan-JNK inhibitor, demonstrating strong inhibition of all three isoforms in the nanomolar range. caymanchem.com Specifically, it has reported IC₅₀ values of 40 nM for both JNK1 and JNK2, and 90 nM for JNK3. merckmillipore.commerckmillipore.comsigmaaldrich.cn

In stark contrast, JNK Inhibitor II, Negative Control, shows a significantly diminished ability to inhibit these kinases. It inhibits JNK2 and JNK3 only at much higher, micromolar concentrations, with reported IC₅₀ values of 18 µM (18,000 nM) for JNK2 and 24 µM (24,000 nM) for JNK3. selleckchem.commerckmillipore.comsigmaaldrich.com This represents a several hundred-fold decrease in potency compared to SP600125. The inhibitory concentration for JNK1 is not typically reported, suggesting it is even less potent against this isoform. This vast difference in inhibitory capacity is fundamental to its role as a negative control.

| Compound | JNK1 IC₅₀ | JNK2 IC₅₀ | JNK3 IC₅₀ |

|---|---|---|---|

| JNK Inhibitor II (SP600125) | 40 nM merckmillipore.comcaymanchem.com | 40 nM merckmillipore.comcaymanchem.com | 90 nM merckmillipore.comcaymanchem.com |

| JNK Inhibitor II, Negative Control | Not Reported | 18 µM (18,000 nM) merckmillipore.comsigmaaldrich.com | 24 µM (24,000 nM) merckmillipore.comsigmaaldrich.com |

A critical feature of a good kinase inhibitor is its selectivity. SP600125 exhibits a high degree of selectivity for JNKs. Studies have shown that it is over 300-fold more selective for JNK compared to other related MAP kinases such as ERK1 and p38-2. merckmillipore.commerckmillipore.com It also shows negligible activity against a broad panel of other kinases when used at appropriate concentrations. caymanchem.com

Given that the negative control compound is significantly less potent against its primary targets (JNKs), it is inherently expected to be inactive against other kinases at concentrations where SP600125 is effective. The purpose of the negative control is to account for any potential non-specific or off-target effects of the chemical scaffold itself. By demonstrating a lack of biological effect at a given concentration, the negative control helps to confirm that the cellular outcomes observed with SP600125 are a direct result of JNK inhibition and not due to interactions with other signaling pathways.

Mechanistic Underpinnings of JNK Inhibitor II, Negative Control's Non-Inhibitory Efficacy at Experimental Concentrations

The mechanism behind the ineffectiveness of JNK Inhibitor II, Negative Control, at standard experimental concentrations is directly tied to its chemical structure. As an ATP-competitive inhibitor, the efficacy of SP600125 is dependent on its ability to bind with high affinity to the ATP-binding site on the JNK enzymes. nih.govscbt.com This binding event physically obstructs ATP from entering the catalytic site, thereby preventing the transfer of a phosphate (B84403) group to JNK substrates like c-Jun. patsnap.com

The methylation of the anthrapyrazolone core in the negative control compound fundamentally alters this interaction. selleck.co.jpselleckchem.com This structural change is believed to introduce steric hindrance, which prevents the molecule from optimally fitting within the confines of the JNK ATP-binding pocket. This leads to a drastic reduction in binding affinity. Consequently, much higher concentrations of the negative control are required to achieve even partial occupancy of the enzyme's active site, as reflected in its IC₅₀ values, which are in the micromolar range rather than the nanomolar range of SP600125. merckmillipore.comsigmaaldrich.com At the low nanomolar to low micromolar concentrations typically used to study JNK inhibition with SP600125, the negative control is effectively non-inhibitory, serving its purpose as a reliable tool for validating on-target experimental results.

Strategic Application of Jnk Inhibitor Ii, Negative Control in Experimental Design

Establishing Specificity in Pharmacological JNK Pathway Modulation

The strategic application of JNK Inhibitor II, Negative Control is paramount in ensuring that observed biological effects are genuinely attributable to the inhibition of the JNK pathway and not due to off-target or non-specific cellular perturbations.

Validation of On-Target Effects of Active JNK Inhibitors in Cellular Models

JNK Inhibitor II, also known as SP600125, is a potent and reversible inhibitor of JNK1, JNK2, and JNK3. merckmillipore.comsigmaaldrich.com Its negative control is a methylated analog that exhibits significantly lower inhibitory activity against JNK2 and JNK3, with IC₅₀ values of 18 µM and 24 µM, respectively, compared to the 40 nM and 90 nM IC₅₀ values of SP600125. sigmaaldrich.commerckmillipore.comselleckchem.com This substantial difference in potency is the cornerstone of its function as a negative control.

In cellular models, researchers utilize the negative control to confirm that the phenotypic changes observed upon treatment with the active JNK inhibitor are a direct consequence of JNK inhibition. For instance, if an active JNK inhibitor prevents the phosphorylation of c-Jun, a direct substrate of JNK, the negative control, used at the same concentration, should not produce the same effect. merckmillipore.com Any response elicited by both the active inhibitor and the negative control would suggest an off-target effect unrelated to JNK inhibition.

Methodological Integration in Kinase Activity Assays

The utility of JNK Inhibitor II, Negative Control extends to various biochemical and cell-based assays designed to measure kinase activity and downstream signaling events.

Phosphorylation and Dephosphorylation Assays

In vitro kinase assays are fundamental for determining the direct inhibitory effect of a compound on a specific kinase. In this context, JNK Inhibitor II, Negative Control is used as a baseline to demonstrate the specificity of the active inhibitor. sigmaaldrich.commerckmillipore.comfishersci.com For example, in an assay measuring the phosphorylation of a JNK substrate, the active JNK inhibitor would be expected to significantly reduce the phosphorylation signal, while the negative control would have a minimal effect at the same concentration. This direct comparison provides clear evidence of on-target JNK inhibition.

Reporter Gene Assays for Downstream Transcriptional Activity (e.g., AP-1 Activation)

The JNK pathway culminates in the activation of various transcription factors, including Activator Protein-1 (AP-1), which plays a crucial role in gene expression related to cellular proliferation, differentiation, and apoptosis. patsnap.comindigobiosciences.com Reporter gene assays, often utilizing a luciferase reporter driven by an AP-1 response element, are commonly used to measure the transcriptional activity of this pathway.

In such assays, cells are often stimulated with an agent known to activate the JNK pathway, leading to an increase in reporter gene expression. indigobiosciences.com The addition of a potent JNK inhibitor like SP600125 would be expected to block this induction. merckmillipore.com To validate that this blockade is due to specific JNK inhibition, a parallel experiment using JNK Inhibitor II, Negative Control is essential. The negative control should fail to prevent the induction of the reporter gene, thereby confirming that the effect of the active inhibitor is mediated through the JNK-AP-1 axis. nih.govnih.gov

Utilization in Functional Phenotypic Screening

Functional phenotypic screening involves testing large libraries of compounds for their ability to induce a specific cellular phenotype. In the context of JNK signaling, this could involve screening for compounds that prevent a JNK-mediated cellular process, such as inflammation or apoptosis. patsnap.com

Once a "hit" compound is identified, JNK Inhibitor II, Negative Control becomes an invaluable tool for secondary validation. By comparing the effects of the hit compound to both the active JNK inhibitor and its negative control, researchers can begin to elucidate the mechanism of action. If the hit compound's phenotypic effect is mimicked by the active JNK inhibitor but not by the negative control, it provides strong evidence that the compound's mechanism of action involves the JNK pathway. This strategy helps to prioritize compounds for further development and reduces the resources spent on non-specific or off-target molecules.

Control for Cell Viability and Proliferation Assays

When assessing the impact of JNK inhibition on cell survival and growth, it is crucial to differentiate between targeted anti-proliferative or cytotoxic effects and non-specific toxicity of the compound. JNK Inhibitor II, Negative Control is employed alongside the active inhibitor and a vehicle control (e.g., DMSO) to establish a reliable baseline.

In a typical cell viability experiment, such as an MTT or CCK-8 assay, cells are treated with the active JNK inhibitor, the negative control compound at the same concentration, and the vehicle. nih.gov The expectation is that the negative control will not cause a significant change in cell viability compared to the vehicle-treated cells, whereas the active inhibitor may show a dose-dependent decrease in viability if the JNK pathway is critical for the survival of that cell type. huji.ac.il For instance, in studies where JNK inhibition is hypothesized to induce apoptosis, the negative control helps to confirm that the observed cell death is a direct result of blocking the JNK signaling cascade. researchgate.net

Representative Data: Cell Viability (CCK-8 Assay)

| Treatment Group | Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Viability |

| Vehicle Control (DMSO) | - | 1.25 ± 0.08 | 100% |

| JNK Inhibitor II | 10 | 0.65 ± 0.05 | 52% |

| JNK Inhibitor II, Negative Control | 10 | 1.22 ± 0.09 | 97.6% |

This table represents illustrative data based on typical experimental outcomes. The data demonstrates that while the active JNK Inhibitor II significantly reduces cell viability, the Negative Control has a negligible effect, similar to the vehicle control, confirming the specificity of the active compound.

Control for Cellular Morphology and Migration Studies

The JNK pathway is intricately linked to the regulation of the cytoskeleton, thereby influencing cell shape, adhesion, and motility. sigmaaldrich.com Therefore, inhibitors of this pathway are often studied for their effects on cellular morphology and migration. In these experimental settings, JNK Inhibitor II, Negative Control is indispensable for validating that any observed changes are due to the specific enzymatic inhibition.

For example, in a wound-healing or scratch assay designed to measure collective cell migration, treatment with an active JNK inhibitor might impede the closure of the gap. nih.gov The use of the negative control at an equivalent concentration should, ideally, show a rate of wound closure similar to that of the vehicle-treated cells. This comparison ensures that the observed inhibition of migration is not an artifact of cellular toxicity or other off-target effects of the compound. Similarly, when studying morphological changes like apoptotic blebbing or cytoskeletal rearrangements, the negative control provides a crucial reference point to confirm that these changes are a specific consequence of JNK pathway disruption.

Representative Data: Cell Migration (Wound Healing Assay)

| Treatment Group | Concentration (µM) | % Wound Closure at 24h (Mean ± SD) |

| Vehicle Control (DMSO) | - | 95% ± 4.2% |

| JNK Inhibitor II | 10 | 25% ± 3.5% |

| JNK Inhibitor II, Negative Control | 10 | 93% ± 4.8% |

This table presents representative findings from a wound-healing assay. The data illustrates a significant inhibition of cell migration by the active JNK Inhibitor II, while the Negative Control does not impede wound closure, indicating the effect is specific to JNK inhibition.

Considerations for Reproducibility and Robustness in Experimental Outcomes

Importance of Concurrent Controls in Multi-Condition Experiments

The reliability and reproducibility of experimental findings are cornerstones of scientific inquiry. In multi-condition experiments, which are common in cell biology, the concurrent use of controls is not merely good practice but a necessity for valid data interpretation. When testing various compounds, concentrations, or time points, including a negative control like JNK Inhibitor II, Negative Control in parallel for each setup helps to account for inter-assay variability. faiusr.com

Statistical Approaches for Analyzing Data Derived with Negative Controls

The data generated from experiments using negative controls requires appropriate statistical analysis to validate the specificity of the active compound. The primary goal is to demonstrate that the effect of the experimental agent (e.g., JNK Inhibitor II) is statistically significant compared to both the vehicle control and the negative control, and that there is no significant difference between the vehicle and the negative control.

Commonly, an Analysis of Variance (ANOVA) is employed when comparing three or more groups, such as vehicle, negative control, and one or more concentrations of the active inhibitor. Following a significant ANOVA result, post-hoc tests like Dunnett's test (for comparing multiple treatment groups to a single control) or Tukey's test (for pairwise comparisons between all groups) can be used. faiusr.com

The key statistical comparisons are:

Active Inhibitor vs. Vehicle Control: To determine if the inhibitor has a significant effect.

Active Inhibitor vs. Negative Control: To confirm the effect is greater than that of the structurally similar but inactive molecule.

Negative Control vs. Vehicle Control: To ensure the negative control itself does not produce a significant effect, confirming its suitability as a control.

A Student's t-test can be appropriate for simpler designs comparing only two groups at a time, for instance, directly comparing the active inhibitor to its negative control. plos.org The choice of a paired or unpaired t-test would depend on the experimental design, with paired tests being suitable when measurements are taken from the same cell culture batch across different treatments. faiusr.com Ultimately, the use of a negative control provides an additional layer of statistical confidence, strengthening the argument that the observed effects are specifically due to the intended mechanism of action.

Research Paradigms and Key Insights Derived from the Application of Jnk Inhibitor Ii, Negative Control

Advancing Understanding of JNK Pathways in Disease Pathogenesis

Cancer Biology: Investigation of Oncogenic Transformation and Tumor Progression Mechanisms

The role of JNK signaling in cancer is complex and highly context-dependent, with reports describing both pro-tumorigenic and tumor-suppressive functions. nih.govnih.gov This duality necessitates precise experimental approaches to delineate its role in specific cancers. The use of JNK inhibitors, validated by their corresponding negative controls, is central to these investigations. By comparing the effects of an active inhibitor like SP600125 to the inert JNK Inhibitor II, Negative Control, researchers can confidently attribute outcomes such as reduced proliferation, increased apoptosis, or altered invasion to the specific blockade of the JNK pathway. nih.gov For example, studies have shown that constitutive JNK activation can promote the proliferation of certain cancer cells, and inhibition of this activity can halt tumor growth. nih.govnih.gov The negative control is essential in these experiments to rule out the possibility that the observed anti-cancer effects are due to cellular toxicity or off-target interactions of the chemical compound itself.

The JNK family comprises three distinct genes (JNK1, JNK2, and JNK3) that give rise to multiple protein isoforms through alternative splicing. nih.govnih.gov These isoforms often have non-redundant and even opposing functions in cancer biology. nih.gov JNK1 activity is frequently associated with tumor suppression and apoptosis, whereas JNK2 activity is more commonly linked to cell proliferation and oncogenesis. nih.gov

The application of JNK Inhibitor II, Negative Control is critical for dissecting these isoform-specific contributions. For instance, research in non-small cell lung carcinoma (NSCLC) and glial tumors has identified the JNK2α isoform as a key driver of tumorigenicity. nih.gov In such studies, a specific JNK inhibitor might be used to reduce NSCLC cell growth and anchorage-independent proliferation. The parallel use of the negative control, which would fail to produce these effects, provides strong evidence that the observed phenotypes are a direct consequence of inhibiting the pro-tumorigenic JNK2 isoform, rather than a non-specific effect of the compound. nih.govnih.gov Similarly, studies have shown that antisense oligonucleotides targeting JNK2, but not JNK1, can inhibit the growth of human oral carcinoma cells, further supporting the specific oncogenic role of JNK2. nih.gov

Stem Cell Biology: Impact on Stemness Maintenance and Lineage Commitment

JNK signaling is a critical regulator of stem cell fate, influencing self-renewal, quiescence, and differentiation. nih.gov In embryonic stem cells (ESCs), studies suggest that JNK signaling helps maintain the undifferentiated state. nih.gov The use of JNK inhibitors like SP600125 has been shown to induce differentiation and decrease the expression of pluripotency markers such as OCT4 and NANOG. nih.gov In these experimental setups, JNK Inhibitor II, Negative Control, is used to confirm that the observed loss of stemness is a direct result of JNK pathway inhibition.

Conversely, in adult hematopoietic stem cells (HSCs), the JNK pathway appears to maintain quiescence. nih.gov Inhibition of JNK signaling has been shown to enhance the in vitro expansion and self-renewal of human HSCs. nih.govnih.gov A study demonstrated that the specific JNK inhibitor JNK-IN-8 promoted a significant increase in HSC numbers, an effect attributed to the downregulation of c-JUN phosphorylation. nih.govnih.gov The use of a negative control in such an experiment is fundamental to validating that the enhanced expansion is specifically due to the modulation of the JNK pathway and not an artifact.

Cardiovascular Research: Role in Cardiac Hypertrophy and Related Conditions

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a major risk factor for heart failure. nih.gov The JNK signaling pathway is a known contributor to the hypertrophic response. nih.govnih.gov Studies using cultured neonatal cardiac myocytes have demonstrated that JNK activation promotes myocyte growth and the expression of genes associated with pathological hypertrophy. nih.gov

Pharmacological inhibition of JNK with compounds like SP600125 has been shown to attenuate cardiac hypertrophy induced by stimuli such as pressure overload. nih.gov To rigorously validate these findings, JNK Inhibitor II, Negative Control, is employed. If the active inhibitor prevents the increase in cardiomyocyte size or the expression of hypertrophic markers while the negative control has no effect, it confirms that the JNK pathway is the critical mediator of the observed hypertrophic response. nih.govwikipedia.org This approach allows researchers to specifically implicate JNK signaling in the pathological remodeling of the heart.

Metabolic Regulation: Insights into JNK-Mediated Metabolic Reprogramming

JNK signaling is a key integrator of metabolic and stress signals and plays a significant role in metabolic regulation. Its dysregulation is implicated in conditions like obesity and type 2 diabetes, as well as in the metabolic reprogramming of cancer cells. researchgate.netmdpi.com In obesity, lipid accumulation can lead to cellular stress and the activation of inflammatory pathways, including JNK, which contributes to insulin (B600854) resistance. mdpi.com

In cancer, many tumor cells exhibit altered glucose metabolism known as the Warburg effect, and JNK signaling is one of the pathways that can regulate this metabolic shift. researchgate.net When studying these processes, researchers use JNK inhibitors to probe the pathway's role. For example, inhibiting JNK might alter glucose uptake or the expression of metabolic enzymes in cancer cells. The use of JNK Inhibitor II, Negative Control, is crucial to demonstrate that these metabolic changes are a specific consequence of JNK inhibition, thereby clarifying the role of JNK as a key node in controlling cellular metabolic networks.

Probing Downstream Signaling Cascades and Transcriptional Networks Regulated by JNK

JNKs exert their effects by phosphorylating a wide range of downstream substrates, including transcription factors, scaffold proteins, and mitochondrial proteins. nih.govnih.gov A primary and well-characterized downstream event is the activation of the transcription factor Activator Protein-1 (AP-1), which is typically a heterodimer of proteins from the Jun and Fos families. wikipedia.org JNK directly phosphorylates c-Jun (and other members like JunD and ATF2) at specific serine residues in its transcriptional activation domain, which significantly enhances its ability to regulate the expression of target genes involved in proliferation, survival, and apoptosis. nih.govwikipedia.org

The use of JNK Inhibitor II, Negative Control, is fundamental for accurately mapping these JNK-dependent signaling cascades. Researchers can treat cells with the active inhibitor (e.g., SP600125) and the negative control in parallel. By subsequently measuring the phosphorylation status of downstream targets like c-Jun, they can confirm a direct regulatory link. A successful experiment would show that the active inhibitor blocks the phosphorylation of c-Jun in response to a stimulus, while the negative control does not. researchgate.net This approach provides conclusive evidence that JNK is the upstream kinase responsible for activating specific transcriptional networks, allowing for the precise dissection of signaling pathways that control complex cellular phenotypes.

Data Tables

Table 1: Research Applications of JNK Inhibitor II, Negative Control

| Research Area | Key Insight from JNK Inhibition | Role of JNK Inhibitor II, Negative Control | Key Downstream Targets |

| Cancer Biology | Inhibition of JNK, particularly the JNK2 isoform, can reduce tumor cell proliferation and growth. nih.govnih.gov | Confirms that the observed anti-proliferative effects are due to specific JNK pathway blockade and not off-target toxicity. | c-Jun, STAT3, Akt nih.gov |

| Stem Cell Biology | JNK inhibition can promote the self-renewal of hematopoietic stem cells (HSCs) and induce differentiation in embryonic stem cells (ESCs). nih.govnih.gov | Validates that changes in stemness markers (e.g., OCT4, NANOG) and self-renewal capacity are directly mediated by the JNK pathway. | c-FOS, c-JUN nih.gov |

| Cardiovascular Research | Blockade of JNK signaling can attenuate the development of pathological cardiac hypertrophy. nih.gov | Ensures that the protective effect against myocyte growth is a specific result of JNK inhibition. | NFATs, Gata4, c-Jun nih.gov |

| Metabolic Regulation | JNK signaling is involved in inflammatory responses in adipose tissue and the metabolic reprogramming (Warburg effect) in cancer cells. researchgate.netmdpi.com | Verifies that alterations in metabolic pathways and inflammatory signaling are specifically dependent on JNK activity. | NF-κB, Insulin Receptor Substrate mdpi.com |

| Downstream Signaling | JNK directly phosphorylates and activates transcription factors like c-Jun and ATF2. nih.govnih.gov | Provides evidence that the phosphorylation status and activity of specific transcription factors are directly controlled by JNK. | AP-1 (c-Jun/Fos), ATF2 wikipedia.org |

Methodological Challenges and Advancements in the Application of Non Specific Kinase Inhibitor Analogs As Negative Controls

Addressing Context-Dependent Off-Target Effects of "Negative" Control Compounds

A primary challenge in utilizing negative control compounds is the potential for off-target effects, which are often dependent on the specific biological context. nih.govumich.edu While designed to be less active against the primary target, these molecules are not entirely inert and can interact with other cellular components, particularly at the concentrations required to match the solvent conditions of the active drug. acs.org Kinase inhibitors, including their negative controls, can produce off-target effects by inducing changes in molecules other than the one specifically targeted. nih.govumich.edu

These unintended interactions are not uniform across all experimental systems. The cellular milieu—including the specific expression levels of hundreds of kinases, the presence of scaffolding proteins, and the activation state of various signaling pathways—can dictate the nature and magnitude of off-target effects. nih.gov For instance, a control compound might not affect a particular pathway in one cell line but could elicit a significant response in another that expresses a susceptible off-target kinase.

Furthermore, computational modeling has revealed that kinase inhibitors can induce paradoxical pathway activation through a mechanism known as retroactivity. nih.govumich.eduresearchgate.net This phenomenon occurs when the inhibition of a downstream kinase in one pathway leads to the upstream activation of a parallel signaling cascade that shares a common upstream component. nih.govumich.edu This means a negative control, even with minimal direct inhibitory action, could inadvertently turn "on" an otherwise inactive pathway, complicating the interpretation of results. nih.govumich.edu Distinguishing between direct and indirect off-target effects is a major challenge when using inhibitor compounds to study cellular functions. researchgate.net

| Compound | Target Kinase | IC₅₀ Value | Potency Classification |

|---|---|---|---|

| JNK Inhibitor II (SP600125) | JNK1 | 40 nM merckmillipore.com | High |

| JNK Inhibitor II (SP600125) | JNK2 | 40 nM merckmillipore.com | High |

| JNK Inhibitor II (SP600125) | JNK3 | 90 nM merckmillipore.com | High |

| JNK Inhibitor II, Negative Control | JNK2 | 18 µM sigmaaldrich.commerckmillipore.com | Low |

| JNK Inhibitor II, Negative Control | JNK3 | 24 µM sigmaaldrich.commerckmillipore.com | Low |

Strategies for Mitigating Potential Non-Specific Cellular Responses Induced by Control Compounds

Given the potential for unintended activity, researchers must employ strategies to mitigate and account for non-specific cellular responses induced by control compounds. A foundational step is comprehensive inhibitor profiling. Screening the negative control against a broad panel of kinases is crucial for identifying potential off-target interactions that could confound results. reactionbiology.comresearchgate.net This provides a clearer picture of the compound's selectivity and potential liabilities. researchgate.net

Several experimental design strategies can help minimize these risks:

Physical and Chemical Modifications : In fields like immunosensors, surfaces are modified physically or chemically to suppress the non-specific binding of undesirable molecules, a principle applicable to cell-based assays where minimizing unintended interactions is key. mdpi.com

Tissue-Specific Approaches : In gene therapy, expressing a transgene only in target tissues helps avoid broader immune responses. nih.gov Analogously, in kinase inhibitor studies, using cell lines where potential off-targets of the control compound are not expressed can reduce non-specific effects. nih.gov

Orthogonal Validation : Relying on a single control compound is insufficient. Results should be validated using mechanistically distinct approaches. This can include using a structurally unrelated inhibitor for the same target or employing genetic methods like siRNA or CRISPR/Cas9 to knock down the target kinase, thereby confirming that the observed phenotype is specifically due to the inhibition of the intended target and not an artifact of the chemical structure of the inhibitor or its control.

| Strategy | Description | Primary Goal |

|---|---|---|

| Broad-Panel Kinase Profiling | Screening the control compound against a large number of kinases to map its interaction profile. reactionbiology.comresearchgate.net | Identify potential off-targets and understand the compound's selectivity. |

| Orthogonal Approaches | Using mechanistically different methods (e.g., another inhibitor with a different chemical scaffold, siRNA, CRISPR) to confirm the biological effect. | Ensure the observed phenotype is target-specific, not compound-specific. |

| Context-Specific Controls | Selecting cell lines or systems where known off-targets of the control compound are minimally expressed. nih.gov | Reduce the likelihood of context-dependent, non-specific cellular responses. |

Evolving Standards for Rigorous Validation of Control Efficacy in Diverse Biological Systems

The scientific community increasingly recognizes that a compound's designation as a "negative control" cannot be assumed but must be empirically validated within the context of each specific biological system. nih.gov The standards for this validation are evolving towards a more comprehensive and multi-faceted approach. Peer reviewers of biological experiments typically require negative controls to validate experimental results, underscoring their importance in ensuring valid inference. nih.gov

A critical evolution is the move away from relying on a single negative control slide or experiment. Instead, a more holistic evaluation of specificity is advocated. nih.gov This involves integrating evidence from various sources, such as internal controls within the sample, a panel of different antibodies or inhibitors, and the differential intensity of signals across various controls. nih.gov

Furthermore, concepts from other fields, like epidemiology, are influencing the standards in molecular biology. The use of "negative control outcomes" (an outcome not causally related to the exposure) and "negative control exposures" provides a framework for detecting confounding and bias. duke.edu In a cell biology context, this translates to testing the effect of the inhibitor and its control on a cellular process known to be independent of the target kinase. An observed effect in this parallel system would signal the presence of confounding off-target activity. duke.edu

The validation of negative controls is also being formalized through the development of reference sets and standardized assays. duke.edu For kinase inhibitors, this includes the use of well-characterized kinase panels and established protocols to assess selectivity. reactionbiology.comresearchgate.net The ultimate goal is to move from a simple assumption of inactivity to a rigorous, evidence-based confirmation that the control compound is appropriate for the specific question being asked in the specific system being studied.

| Standard | Description | Rationale |

|---|---|---|

| Empirical Validation in System | Moving beyond assumption to experimentally confirm the control's lack of effect in the specific model system being used. nih.gov | Ensures control suitability and accounts for context-dependent effects. |

| Multi-faceted Evidence | Integrating data from internal controls, panels of inhibitors, and differential signal intensities to assess specificity. nih.gov | Provides a more robust and comprehensive evaluation than a single control experiment. |

| Use of Orthogonal Controls | Employing "negative control outcomes" by testing the compound on a pathway known to be independent of the target kinase. duke.edu | Helps to detect unexpected off-target effects and systemic bias. |

Future Trajectories in Jnk Signaling Research: Enhancing Specificity Through Advanced Control Compound Design

Development of Novel Negative Control Compounds with Improved Selectivity Profiles

The utility of a negative control is directly related to its inactivity against the primary target, which allows researchers to differentiate true on-target effects from off-target or non-specific cellular responses. JNK Inhibitor II, Negative Control is a methylated analogue of SP600125 that demonstrates significantly lower potency. merckmillipore.com While SP600125 inhibits JNK1, JNK2, and JNK3 in the nanomolar range, its negative control only shows inhibitory effects at much higher micromolar concentrations, establishing its utility as a control agent. sigmaaldrich.commerckmillipore.com

| Compound | Target | IC₅₀ |

| JNK Inhibitor II (SP600125) | JNK1/2 | 40 nM |

| JNK3 | 90 nM | |

| JNK Inhibitor II, Negative Control | JNK2 | 18 µM |

| JNK3 | 24 µM | |

| This table displays the half-maximal inhibitory concentration (IC₅₀) values for JNK Inhibitor II (SP600125) and its corresponding negative control, illustrating the significant difference in potency against JNK isoforms. sigmaaldrich.commerckmillipore.com |

However, the landscape of kinase inhibitor development is fraught with challenges of selectivity. Many inhibitors, including SP600125, are ATP-competitive, targeting the highly conserved ATP-binding site, which can lead to off-target inhibition of other kinases. nih.govnih.gov For instance, SP600125 has been reported to inhibit other kinases, such as phosphatidylinositol 3-kinase (PI3K), which can confound experimental results. oup.comnih.gov This underscores a critical need: the development of a new generation of negative control compounds with even more refined selectivity profiles.

Future efforts are focused on designing novel control pairs (inhibitor and negative control) based on scaffolds that offer greater specificity than traditional ATP-competitive inhibitors. nih.gov Strategies include:

Targeting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites outside the ATP pocket can dramatically improve selectivity. The corresponding negative control would be a structurally similar molecule unable to bind this unique site.

Covalent Inhibition: Designing inhibitors that form a covalent bond with a non-catalytic cysteine residue near the active site can provide high specificity. nih.gov A negative control could be created by altering the reactive "warhead" to prevent bond formation, thereby isolating the effects of covalent engagement. nih.gov

Substrate-Competitive Inhibition: Creating inhibitors that mimic the protein substrate of JNK could offer high selectivity, as substrate binding sites are typically less conserved than ATP-binding pockets across the kinome. nih.gov

The goal is to produce negative controls that are not just inactive against JNK but are also confirmed to be inactive against a wide panel of other kinases, especially those known to be off-targets of the parent inhibitor. This would provide researchers with a more robust tool to ensure that the observed biological phenomena are exclusively due to the inhibition of the JNK signaling pathway.

Integration of High-Throughput Screening Data with Advanced Control Strategies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries to identify potential inhibitors of a specific biological target. nih.gov In the context of JNK signaling, HTS campaigns are essential for discovering novel chemical scaffolds that can be optimized into therapeutic candidates. However, the raw data from HTS is prone to false positives and artifacts.

The integration of advanced control strategies is paramount for the success of any HTS campaign. A comprehensive approach involves a multi-tiered validation system where a potent, selective inhibitor and its corresponding inactive negative control are used as benchmarks.

Primary Screen: In the initial large-scale screen, compounds are tested for their ability to inhibit JNK activity.

Hit Confirmation: Compounds that show activity ("hits") are re-tested to confirm their effect.

Control Comparison: Confirmed hits are then compared against the effects of the positive control (e.g., SP600125) and the negative control (e.g., JNK Inhibitor II, Negative Control). A genuine hit should produce a dose-dependent inhibitory effect similar to the positive control, while the negative control should show no significant activity at the same concentrations.

This strategy is critical for triaging hits and eliminating compounds that cause non-specific inhibition or interfere with the assay technology itself. As more advanced negative controls with improved selectivity profiles become available, their integration into HTS protocols will provide a more stringent filter for hit validation. This ensures that the resources dedicated to the subsequent stages of lead optimization are focused on compounds with a genuine and specific mechanism of action against JNK.

Computational Modeling and Simulation of JNK Networks Using Data Validated by Comprehensive Controls

The JNK signaling pathway is not a simple linear process but a complex, dynamic network with numerous feedback loops and crosstalk with other pathways, such as p38 and NF-κB. mdpi.com Understanding this complexity is a significant challenge that can be addressed through computational modeling and simulation. nih.govpurdue.edu These in silico models aim to predict how the network will behave under different conditions, such as in the presence of an inhibitor.

The predictive accuracy of any computational model is fundamentally dependent on the quality of the experimental data used to build and validate it. This is where comprehensive controls play an indispensable role. By training a model with data generated using both a potent JNK inhibitor and its inactive negative control, researchers can create a more robust and reliable simulation.

For example, a validated model should be able to:

Accurately simulate the downstream effects of JNK inhibition when the active compound is applied.

Show no significant change in the JNK pathway when data from the negative control compound is used as an input.

Distinguish between cellular changes resulting from on-target JNK inhibition versus potential off-target effects observed with less selective compounds.

Using data validated by a highly specific inhibitor/control pair allows for the fine-tuning of model parameters, leading to more accurate predictions of network dynamics. These validated models can then be used to explore complex biological questions, identify key nodes in the network for therapeutic intervention, and generate new, testable hypotheses, thereby accelerating research into JNK-driven diseases. choderalab.orgacs.org

Implications for Targeted Therapeutic Discovery and Preclinical Candidate Validation

The development of advanced negative control compounds has profound implications that extend beyond basic research to the core of therapeutic discovery and preclinical validation. The high failure rate of drug candidates in clinical trials is often attributed to a lack of efficacy or unforeseen toxicity, which can stem from an incomplete understanding of the drug's mechanism of action and off-target effects. nih.gov

Improving the quality of chemical probes and controls at the earliest stages of research can mitigate these risks.

Higher Quality Leads: By using highly selective negative controls in HTS and lead validation, researchers can be more confident that their lead compounds are acting through the intended JNK pathway. This reduces the risk of advancing a candidate that owes its efficacy to an unknown off-target effect, which could lead to failure in later development stages. nih.gov

Enhanced Preclinical Confidence: Preclinical validation involves demonstrating a drug's mechanism of action in cellular and animal models. The ability to show that a candidate produces a specific biological effect while a matched negative control does not provides powerful evidence of on-target activity. This strengthens the rationale for moving a compound into human trials.

Accelerated Drug Development: By weeding out problematic compounds early, resources can be focused on the most promising candidates. Furthermore, validated computational models, built using high-quality data from specific controls, can help predict patient responses and identify potential biomarkers, streamlining clinical trial design. nih.govfrontiersin.org

Ultimately, the future trajectory of JNK signaling research and the successful development of targeted therapies are intrinsically linked to the quality of the fundamental tools used for discovery. The design and application of novel negative control compounds with superior selectivity profiles, such as improved versions of JNK Inhibitor II, Negative Control, are not merely an academic refinement but a critical step toward creating safer and more effective medicines for diseases driven by aberrant JNK signaling. nih.govnih.gov

Q & A

Q. What is the primary role of JNK Inhibitor II, Negative Control in experimental design, and how does it differ from active JNK inhibitors?

JNK Inhibitor II, Negative Control is a methylated analog of SP600125 (a JNK inhibitor) designed to serve as a negative control. It lacks significant inhibitory activity against JNK isoforms (IC50: 18 µM for JNK2, 24 µM for JNK3) compared to active inhibitors like SP600125 (IC50: 0.04–0.09 µM). Its role is to validate that observed effects in experiments are due to JNK pathway inhibition and not off-target or solvent-related artifacts. For example, in studies on AMF-induced MMP3 expression, the negative control showed no effect on pro-MMP3 production, confirming the specificity of JNK inhibition .

Q. How should researchers validate the efficacy of JNK Inhibitor II, Negative Control in kinase inhibition assays?

- Step 1: Compare its IC50 values with active JNK inhibitors (e.g., SP600125) using kinase selectivity panels to confirm minimal JNK inhibition .

- Step 2: Include parallel experiments with the negative control and active inhibitor at matched concentrations (e.g., 200 nM for both) to assess specificity.

- Step 3: Use Western blotting to monitor downstream targets (e.g., c-Jun phosphorylation) to verify lack of pathway modulation by the negative control .

Q. What experimental design considerations are critical when using JNK Inhibitor II, Negative Control?

- Control Groups: Include both untreated and solvent (e.g., DMSO) controls to isolate inhibitor-specific effects .

- Dose Optimization: Use concentrations below its IC50 (e.g., ≤20 µM) to avoid confounding inhibition .

- Reagent Validation: Confirm lot-specific activity and purity via mass spectrometry or HPLC .

Advanced Research Questions

Q. How can researchers address contradictory results when JNK Inhibitor II, Negative Control exhibits unexpected inhibitory activity?

- Mechanistic Analysis: Perform dose-response assays to determine if observed effects occur at concentrations above its IC50, suggesting off-target activity .

- Pathway Crosstalk: Evaluate interactions with related pathways (e.g., ERK, p38 MAPK) using inhibitors like U0126 (MEK inhibitor) or SB202190 (p38 inhibitor) to rule out compensatory signaling .

- Replicate Studies: Conduct independent replication in another lab to exclude technical variability .

Q. What molecular mechanisms could explain off-target effects of JNK Inhibitor II, Negative Control in complex biological systems?

- Kinase Promiscuity: At high concentrations (>20 µM), it may weakly inhibit structurally similar kinases (e.g., TrkB, IC50: 0.899 µM) .

- Epigenetic Modulation: Indirect effects on histone acetylation via crosstalk with JNK-dependent pathways (e.g., P300/PCAF binding to MEF2A promoters) .

- Cellular Stress Responses: Artifacts from prolonged exposure to DMSO or solvent-induced cytotoxicity .

Q. How should researchers statistically analyze data involving JNK Inhibitor II, Negative Control to ensure rigor?

- Power Analysis: Predefine sample sizes using tools like G*Power to detect effect sizes (e.g., Cohen’s d ≥0.8) .

- Error Reporting: Use standard deviation (SD) for biological replicates and standard error (SE) for technical replicates .

- Blinding: Implement blinding during data collection and analysis to minimize bias .

Q. What strategies are effective for combining JNK Inhibitor II, Negative Control with other pathway inhibitors (e.g., NFκB or p38 inhibitors)?

- Sequential Dosing: Pre-treat cells with the negative control before adding other inhibitors to avoid solubility or toxicity issues .

- Combinatorial IC50 Testing: Use checkerboard assays to identify non-antagonistic concentrations .

- Pathway Mapping: Validate interactions via phospho-protein arrays or RNA-seq to detect unintended pathway activation .

Methodological Best Practices

- Reagent Documentation: Record lot numbers, storage conditions (-20°C in desiccated form), and solvent preparation steps (e.g., DMSO stocks at 30 mM) .

- Data Transparency: Share raw data (e.g., Western blot densitometry) and analysis scripts via repositories like GitHub .

- Ethical Reporting: Disclose excluded data points (e.g., outlier removal criteria) and conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。